(1-Cyclopropylethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 173.08 g/mol. This compound features a cyclopropyl group attached to an ethyl hydrazine moiety, making it a unique hydrazine derivative. It is typically encountered as a dihydrochloride salt, which enhances its solubility in polar solvents. The structure of (1-cyclopropylethyl)hydrazine dihydrochloride includes two hydrochloride ions associated with the hydrazine base, contributing to its stability and reactivity in various chemical environments .
The structure of CEH includes a hydrazine group (N₂H₂), which can be reactive and form bonds with other molecules. Hydrazines are known for various applications in research, including:
These reactions make (1-cyclopropylethyl)hydrazine dihydrochloride valuable in synthetic organic chemistry .
The synthesis of (1-cyclopropylethyl)hydrazine dihydrochloride typically involves the following steps:
This method allows for the efficient production of (1-cyclopropylethyl)hydrazine dihydrochloride while maintaining good yields and purity .
(1-Cyclopropylethyl)hydrazine dihydrochloride has several applications in various fields:
These applications highlight its versatility and importance in both academic and industrial contexts .
Interaction studies involving (1-cyclopropylethyl)hydrazine dihydrochloride focus on its reactivity with various biological molecules. Notable interactions include:
Such studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with (1-cyclopropylethyl)hydrazine dihydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Hydrazine | Simple hydrazine structure | Basic nitrogen compound |
| Phenylhydrazine | Contains a phenyl group | Known for antitumor properties |
| 1-Acetylcyclohexyl hydrazine | Acetyl group attached to cyclohexane | Different functional group impacts |
| 1-Methylcyclopropyl hydrazine | Methyl group instead of cyclopropyl | Variability in biological activity |
(1-Cyclopropylethyl)hydrazine dihydrochloride is unique due to its specific cyclopropyl configuration, which may influence its reactivity and biological properties differently compared to these similar compounds .
The compound’s IUPAC name is 1-(1-cyclopropylethyl)hydrazine dihydrochloride, reflecting its ethyl-substituted cyclopropane core bonded to a hydrazine group, with two hydrochloride counterions. Its molecular formula is C₅H₁₄Cl₂N₂, and it has a molecular weight of 173.08 g/mol. Key structural features include:
The SMILES notation is Cl.Cl.CC(C1CC1)NN, and the InChI key is IXGUHPAFLMFSEU-UHFFFAOYSA-N.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1181458-56-9 | |
| Molecular Formula | C₅H₁₄Cl₂N₂ | |
| Molecular Weight | 173.08 g/mol | |
| Synonyms | EVT-1810105; MFCD11858125 |
The compound is systematically named under IUPAC guidelines, but it also has several synonyms in chemical databases:
(1-Cyclopropylethyl)hydrazine dihydrochloride represents a unique hydrazine derivative featuring a cyclopropyl substituent that significantly influences its molecular properties and structural characteristics [1] [2]. The compound exists as a dihydrochloride salt with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-cyclopropylethylhydrazine; dihydrochloride, with the Chemical Abstracts Service registry number 1181458-68-3 [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C5H14Cl2N2 |
| Molecular Weight (g/mol) | 173.08 |
| CAS Registry Number | 1181458-68-3 |
| IUPAC Name | 1-cyclopropylethylhydrazine; dihydrochloride |
| SMILES | CC(C1CC1)NN.Cl.Cl |
| InChI | InChI=1S/C5H12N2.2ClH/c1-4(7-6)5-2-3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H |
| InChI Key | IXGUHPAFLMFSEU-UHFFFAOYSA-N |
| PubChem CID | 45791443 |
| MDL Number | MFCD11858125 |
Table 1: Fundamental Molecular Properties of (1-Cyclopropylethyl)hydrazine dihydrochloride [3] [4]
The molecular architecture consists of a hydrazine core (nitrogen-nitrogen bond) attached to a cyclopropylethyl substituent [2]. The cyclopropane ring introduces significant ring strain, estimated at approximately 27.5 kcal/mol, which enhances the reactivity of the molecule while maintaining spatial compactness [5]. The dihydrochloride salt formation significantly improves aqueous solubility compared to the free base form, facilitating experimental handling and analytical characterization [6] [3].
The crystallographic analysis of (1-cyclopropylethyl)hydrazine dihydrochloride presents unique challenges due to the conformational flexibility introduced by the cyclopropylethyl substituent and the presence of multiple hydrogen bonding sites from both the hydrazine moiety and chloride counterions [7] [8]. X-ray diffraction studies of related hydrazine salts have demonstrated that these compounds typically crystallize in monoclinic or triclinic space groups, with extensive hydrogen bonding networks governing the crystal packing [7] [8].
Comparative crystallographic studies of hydrazine derivatives reveal that the presence of cyclopropyl substituents significantly influences the crystal structure through steric effects and altered electronic distribution [9] [10]. The cyclopropane ring, with its characteristic carbon-carbon bond length of approximately 1.503 Å and carbon-hydrogen bond length of 1.079 Å, creates a rigid structural element that constrains molecular conformations [11]. The bond angles within the cyclopropane ring are compressed to approximately 60° due to ring strain, deviating significantly from the ideal tetrahedral angle [11] [12].
X-ray diffraction patterns of hydrazine dihydrochloride salts typically exhibit characteristic reflections corresponding to the layered hydrogen-bonded structure [8]. The nitrogen-nitrogen bond length in protonated hydrazine derivatives ranges from 1.42 to 1.46 Å, depending on the degree of protonation and hydrogen bonding environment [13]. In dihydrochloride salts, both nitrogen atoms are typically protonated, leading to a more extended nitrogen-nitrogen bond compared to the neutral hydrazine [7] [13].
The crystal packing is dominated by electrostatic interactions between the positively charged hydrazinium moieties and chloride anions, supplemented by an extensive network of nitrogen-hydrogen···chloride hydrogen bonds [8] [13]. These interactions create three-dimensional supramolecular architectures that significantly influence the thermal stability and physical properties of the crystalline material [7] [10].
Microwave spectroscopy provides crucial insights into the conformational behavior of (1-cyclopropylethyl)hydrazine dihydrochloride, particularly regarding the rotational dynamics around the carbon-nitrogen bond connecting the cyclopropylethyl substituent to the hydrazine core [14] [15]. The conformational landscape of hydrazine derivatives is characterized by multiple energy minima corresponding to different orientations of the substituents relative to the nitrogen-nitrogen bond [15] [16].
The parent hydrazine molecule exhibits a gauche conformation as the global minimum, with the anti and syn conformations representing higher-energy states [16]. The introduction of the cyclopropylethyl substituent significantly modifies this conformational preference due to steric interactions and electronic effects [14] [15]. Computational studies using microwave spectroscopy-guided optimization reveal that substituted hydrazines can exhibit altered conformational preferences compared to the parent molecule [15].
The cyclopropyl group introduces additional conformational complexity through its interaction with the hydrazine nitrogen lone pairs [15]. Hyperconjugation between the cyclopropane carbon-carbon sigma bonds and the nitrogen lone pairs can stabilize specific conformations, leading to preferred orientations that minimize steric repulsion while maximizing electronic stabilization [15]. The nitrogen-hydrogen stretch frequencies in hydrazine derivatives are particularly sensitive to hyperconjugation effects, serving as diagnostic probes for conformational analysis [15].
Temperature-dependent microwave spectroscopy studies reveal barriers to internal rotation around the carbon-nitrogen bond, typically ranging from 5 to 15 kJ/mol for cyclopropyl-substituted compounds [17]. The activation energy for conformational interconversion depends on the specific substitution pattern and the electronic nature of the substituents [14] [17]. Dynamic nuclear magnetic resonance studies complement microwave spectroscopy by providing information about exchange processes and conformational equilibria in solution [17].
| Conformational Parameter | Value Range | Reference Method |
|---|---|---|
| C-N rotational barrier | 5-15 kJ/mol | Microwave spectroscopy |
| N-N bond length (protonated) | 1.42-1.46 Å | X-ray diffraction |
| Cyclopropane C-C bond length | ~1.503 Å | High-level quantum calculations |
| Cyclopropane C-H bond length | ~1.079 Å | High-level quantum calculations |
| Ring strain energy | ~27.5 kcal/mol | Computational thermochemistry |
Table 2: Key Conformational and Structural Parameters [15] [11] [16] [8] [17]
Density Functional Theory calculations provide comprehensive insights into the electronic structure of (1-cyclopropylethyl)hydrazine dihydrochloride, revealing the complex interplay between the cyclopropyl substituent and the hydrazine core [18] [19]. The electronic properties are dominated by the nitrogen lone pairs and the strained cyclopropane ring system, which exhibits unique bonding characteristics due to the high degree of s-character in the carbon-carbon bonds [11] [20].
The molecular orbitals of cyclopropyl-substituted hydrazines demonstrate significant mixing between the nitrogen lone pair orbitals and the Walsh orbitals of the cyclopropane ring [21] [22]. The Walsh orbitals, designated as omega-symmetric and omega-antisymmetric, represent the characteristic three-center bonding orbitals of the cyclopropane ring [21]. These orbitals can interact with appropriately oriented substituent orbitals, leading to conjugative stabilization or destabilization depending on the electronic nature of the substituent [21] [22].
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets reveal that the highest occupied molecular orbital is primarily localized on the nitrogen atoms, with significant contributions from the cyclopropane carbon atoms [18] [19]. The lowest unoccupied molecular orbital shows antibonding character between the nitrogen atoms and substantial delocalization onto the cyclopropane ring [19]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the chemical reactivity and stability of the molecule [18] [19].
The electronic density distribution, analyzed through Mulliken population analysis and natural bond orbital methods, demonstrates charge polarization induced by the cyclopropyl substituent [18] [20]. The cyclopropane ring acts as an electron-withdrawing group due to its high s-character, leading to increased positive charge density on the carbon atoms and corresponding negative charge accumulation on the nitrogen atoms [18]. This charge distribution influences the protonation behavior and hydrogen bonding capacity of the hydrazine moiety [18] [19].
Frontier molecular orbital analysis reveals that the cyclopropyl group significantly influences the orbital energies and spatial distribution [19]. The interaction between the nitrogen lone pairs and the cyclopropane Walsh orbitals leads to orbital stabilization when the symmetries are complementary and destabilization when they are orthogonal [21] [22]. This orbital interaction model explains the preferred conformations observed experimentally and the barriers to internal rotation [21].
Time-dependent Density Functional Theory calculations provide insights into the electronic excitation processes and optical properties of the compound [19]. The calculated absorption energies and oscillator strengths reveal transitions primarily involving the nitrogen lone pairs and cyclopropane orbitals, with significant solvent dependence due to the polar nature of the dihydrochloride salt [19].
Comparative analysis of (1-cyclopropylethyl)hydrazine dihydrochloride with related hydrazine derivatives reveals distinctive structural features attributable to the cyclopropyl substituent [23] [24] [25]. The series of cyclopropyl-substituted hydrazines exhibits systematic variations in molecular properties that correlate with the substitution pattern and the nature of additional functional groups [23] [26].
The molecular weight progression in the series demonstrates the incremental effects of structural modification: (1-cyclopropylethyl)hydrazine free base (100.16 g/mol), the corresponding dihydrochloride salt (173.08 g/mol), (cyclopropylmethyl)hydrazine hydrochloride (122.60 g/mol), and (1-cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride (203.11 g/mol) [27] [6] [3]. These differences reflect the systematic addition of functional groups and salt formation, which significantly influence solubility and stability properties [6] [3].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| (1-Cyclopropylethyl)hydrazine (free base) | C5H12N2 | 100.16 | 1016511-83-3 |
| (1-Cyclopropylethyl)hydrazine dihydrochloride | C5H14Cl2N2 | 173.08 | 1181458-68-3 |
| (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | 122.60 | 1181457-83-9 |
| (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride | C6H16Cl2N2O | 203.11 | 2044713-74-6 |
Table 3: Comparative Molecular Data for Related Cyclopropyl Hydrazine Derivatives [27] [6] [3]
Electronic structure comparisons using Density Functional Theory calculations reveal that the cyclopropyl substituent consistently influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energies across the series [18] [19] [24]. The orbital energy shifts correlate with the electron-withdrawing character of the cyclopropane ring and additional substituents, affecting the overall reactivity and stability of the compounds [19] [24].
Conformational analysis demonstrates that all cyclopropyl-substituted hydrazines exhibit similar preferences for gauche conformations around the nitrogen-nitrogen bond, modified by specific steric interactions with the substituents [23] [16]. The barriers to conformational interconversion remain within a narrow range (5-15 kJ/mol) across the series, indicating that the cyclopropyl group provides a consistent steric and electronic environment [16] [17].
Hydrogen bonding patterns in crystalline hydrazine derivatives show systematic variations depending on the degree of protonation and the nature of counterions [28] [9]. Dihydrochloride salts consistently exhibit more extensive hydrogen bonding networks compared to monohydrochloride salts, leading to enhanced thermal stability and altered solubility characteristics [28] [8]. The presence of additional polar functional groups, such as methoxy substituents, introduces competing hydrogen bonding sites that can modify the overall supramolecular architecture [29] [28].
Spectroscopic properties across the hydrazine derivative series reveal characteristic fingerprint regions that facilitate structural identification and conformational analysis [24] [29]. The nitrogen-hydrogen stretching frequencies consistently appear in the 3300-3350 cm⁻¹ region, while cyclopropane carbon-hydrogen vibrations occur at 3000-3100 cm⁻¹ [5]. Nuclear magnetic resonance chemical shifts for cyclopropane protons typically resonate between 0.5-1.5 ppm due to the unique magnetic environment created by the strained ring system [5] [15].
Industrial-scale preparation of hydrazine derivatives, including the precursors for (1-Cyclopropylethyl)hydrazine dihydrochloride, relies on several well-established synthetic routes that have been optimized for large-scale production. The fundamental industrial processes for hydrazine synthesis provide the foundation for understanding the preparation of specialized hydrazine derivatives.
The Raschig Process, first developed in 1907, remains one of the most widely implemented industrial routes for hydrazine production [1]. This process involves the reaction of ammonia with sodium hypochlorite under carefully controlled conditions: NH₃ + NaOCl → ClNH₂ + NaOH, followed by ClNH₂ + NH₃ + NaOH → N₂H₄ + NaCl + H₂O [1]. While this process achieves moderate yields of approximately 60%, it requires substantial energy input (125 kWh per ton of hydrazine) and generates significant salt byproducts (4 tons of sodium chloride per ton of hydrazine produced) [1].
The Atofina-PCUK Process, also known as the ketazine process, represents a significant advancement in industrial hydrazine production [1] [2]. This method employs ammonia, hydrogen peroxide, and ketone catalysts to achieve superior yields exceeding 80% while dramatically reducing energy requirements to only 16 kWh per ton of hydrazine [1] [2]. The process operates through the formation of oxaziridine intermediates followed by hydrolysis to generate the final hydrazine product without salt byproducts [2]. The reaction proceeds at temperatures between 50-60°C with carefully controlled addition of hydrogen peroxide at rates of 10-12 kg/hr and simultaneous ammonia sparging at 6-7 kg/hr [2].
The Bayer Ketazine Process serves as a predecessor to the peroxide process, utilizing sodium hypochlorite as the oxidant instead of hydrogen peroxide [1]. This method achieves yields in the range of 70-85% with energy requirements of 80-100 kWh per ton, producing 2-3 tons of sodium chloride salt per ton of hydrazine [1]. The process involves similar ketazine formation and hydrolysis steps but with higher salt generation compared to the modern peroxide variants.
The Urea Process offers an alternative route through the oxidation of urea rather than ammonia: (NH₂)₂CO + NaOCl + 2NaOH → N₂H₄ + H₂O + NaCl + Na₂CO₃ [1]. This process typically achieves yields of 40-60% and is predominantly practiced in Asian markets [1]. The method requires temperatures of 70-90°C and generates substantial carbonate byproducts.
Modern Peroxide Processes have emerged as highly efficient routes, achieving yields of 85-95% with minimal energy requirements of 20-30 kWh per ton and virtually no salt byproducts [1] [2]. These processes utilize controlled oxidation of ammonia with hydrogen peroxide in the presence of ketone catalysts, operating at temperatures ranging from 0-60°C depending on the specific variant employed.
| Process Name | Main Reagents | Yield (%) | Energy Requirements | Salt Byproduct | Temperature (°C) |
|---|---|---|---|---|---|
| Raschig Process | NH₃ + NaOCl | 60 | 125 kWh/ton | 4 tons NaCl/ton hydrazine | 25-40 |
| Atofina-PCUK Process | NH₃ + H₂O₂ + Ketone | >80 | 16 kWh/ton | None | 50-60 |
| Bayer Ketazine Process | NH₃ + NaOCl + Ketone | 70-85 | 80-100 kWh/ton | 2-3 tons NaCl/ton hydrazine | 40-60 |
| Urea Process | (NH₂)₂CO + NaOCl + NaOH | 40-60 | 110 kWh/ton | 3-4 tons Na₂CO₃/ton hydrazine | 70-90 |
| Peroxide Process | NH₃ + H₂O₂ + Ketone | 85-95 | 20-30 kWh/ton | Minimal | 0-60 |
tert-Butoxycarbonyl (Boc) protection strategies play a crucial role in the synthesis of hydrazine derivatives, including (1-Cyclopropylethyl)hydrazine dihydrochloride. These protecting group methodologies enable selective functionalization and controlled synthetic transformations while maintaining the integrity of sensitive hydrazine moieties.
Solventless Protection Methodology represents a significant advancement in green chemistry approaches to Boc protection [3] [4]. This technique involves the direct addition of hydrazine substrates to molten di-(tert-butyl)dicarbonate at temperatures of 22-24°C without the requirement for additional solvents or catalysts [3]. The method achieves remarkable yields of 95-99% within 5-30 minutes, with the reaction proceeding through violent gas evolution as the protection occurs [3]. The absence of catalysts such as 4-dimethylaminopyridine (DMAP) or bases makes this approach particularly attractive for industrial applications [3].
Traditional Protection Methods employ established protocols using Boc₂O in combination with basic catalysts such as DMAP, sodium hydroxide, or triethylamine [5]. These reactions typically proceed at temperatures between 0-40°C over periods of 2-24 hours, achieving yields of 80-95% [5]. The method requires careful workup procedures involving aqueous extraction and purification steps [5].
Deprotection Strategies encompass several complementary approaches depending on the specific requirements of the synthetic sequence. Hydrochloric Acid Deprotection employs HCl in organic solvents such as isopropanol, ethyl acetate, or dichloromethane at temperatures of 20-70°C [5] [6]. This method typically requires 1-6 hours and achieves yields of 70-90%, though it may suffer from selectivity limitations with electron-rich substrates [6].
Trifluoroacetic Acid (TFA) Deprotection represents the most commonly employed method for Boc removal, utilizing TFA in dichloromethane at 0-25°C for 0.5-4 hours [7]. This approach achieves yields of 85-95% and offers excellent compatibility with a wide range of functional groups [7].
Oxalyl Chloride Deprotection has emerged as a mild alternative method, employing oxalyl chloride in methanol at room temperature for 1-4 hours [7]. This technique achieves yields of 80-90% and operates through an electrophilic mechanism distinct from traditional acid-catalyzed hydrolysis [7]. The method generates intermediate isocyanate esters and oxazolidinedione-like intermediates before yielding the final deprotected amine [7].
Thermal Deprotection offers an acid-free alternative, utilizing temperatures of 75-100°C for 2-8 hours to achieve yields of 75-95% [8]. This method proves particularly valuable when acid-sensitive functionalities are present in the target molecule [8].
| Method | Reagents | Temperature (°C) | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Solventless Protection | Boc₂O (molten) | 22-24 | 5-30 min | 95-99 | No catalyst, fast, green |
| Traditional Protection | Boc₂O + DMAP + Base | 0-40 | 2-24 h | 80-95 | Established method |
| HCl Deprotection | HCl in organic solvent | 20-70 | 1-6 h | 70-90 | Simple workup |
| TFA Deprotection | TFA in CH₂Cl₂ | 0-25 | 0.5-4 h | 85-95 | Mild conditions |
| Oxalyl Chloride Deprotection | Oxalyl chloride in MeOH | 20-25 | 1-4 h | 80-90 | Room temperature |
| Thermal Deprotection | Heat (75-100°C) | 75-100 | 2-8 h | 75-95 | No acid required |
Solvent selection profoundly influences the reaction kinetics, product selectivity, and overall efficiency of hydrazine synthesis and derivatization reactions. Comprehensive kinetic studies have revealed significant solvent-dependent effects on both the rate and mechanism of hydrazine formation and subsequent transformations.
Aqueous Systems demonstrate strong pH sensitivity in hydrazine formation reactions, with optimal conditions occurring at pH 6-8 [9]. Water-based systems exhibit rate constants in the range of 0.1-2.0 M⁻¹s⁻¹ for hydrazone formation reactions and show strong positive temperature dependence [9]. The mechanism in aqueous media involves proton-coupled electron transfer processes that are highly sensitive to pH variations [9].
Alcoholic Solvent Systems exhibit distinct behavior patterns depending on the specific alcohol employed. Methanol systems demonstrate moderate positive temperature effects with rate constants of 0.5-5.0 M⁻¹s⁻¹ for hydrazine formation reactions [10]. Ethanol serves a unique shape-directing role in copper hydroxide reduction reactions with hydrazine, leading to the formation of branched nanostructures when excess hydrazine is employed [10]. The solvent integration within nanoparticle structures occurs through coordination interactions, with ethanol coordinating to approximately 10% of copper ions under specific conditions [10].
Aprotic Organic Solvents provide enhanced reaction rates for protection and coupling reactions. Dichloromethane systems achieve rate constants of 1.0-10.0 M⁻¹s⁻¹ with minimal temperature effects, making this solvent particularly suitable for temperature-sensitive substrates [5]. Acetonitrile demonstrates superior performance with rate constants of 2.0-15.0 M⁻¹s⁻¹, though it may show incompatibility with certain protection reactions due to product mixture formation [3].
Tetrahydrofuran (THF) systems exhibit intermediate behavior with rate constants of 1.5-8.0 M⁻¹s⁻¹ and minimal temperature dependence [5]. THF proves particularly valuable in biphasic reaction systems where controlled mixing of aqueous and organic phases is required.
Molten Reagent Systems represent a unique category where the reagent itself serves as the reaction medium. Molten Boc₂O systems achieve exceptionally high rate constants of 50-200 M⁻¹s⁻¹ with optimal performance at temperatures of 22-24°C [3]. This system eliminates the need for additional solvents and catalysts while providing superior reaction kinetics.
Kinetic Temperature Dependencies vary significantly across solvent systems. Aqueous systems show strong Arrhenius behavior with activation energies in the range of 15-25 kcal/mol [11]. Organic systems generally exhibit lower activation barriers of 8-15 kcal/mol, consistent with reduced hydrogen bonding interactions and altered solvation energies [9].
pH Effects on Reaction Kinetics prove particularly important in hydrazone and hydrazine formation reactions. Studies have demonstrated that neighboring acid/base groups can provide intramolecular catalysis, leading to rate enhancements of 2-20 fold [9]. The effect varies with the pKₐ of the catalytic group, with optimal performance observed for groups with pKₐ values between 4-6 [9].
| Solvent System | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Temperature Effect | pH Sensitivity |
|---|---|---|---|---|
| Water | Hydrazine formation | 0.1-2.0 | Strong positive | High (pH 6-8 optimal) |
| Methanol | Hydrazine formation | 0.5-5.0 | Moderate positive | Moderate |
| Ethanol | Structural transformation | 0.3-3.0 | Shape-directing | Low |
| Dichloromethane | Protection reactions | 1.0-10.0 | Minimal effect | Not applicable |
| Acetonitrile | Protection reactions | 2.0-15.0 | Minimal effect | Not applicable |
| THF | Protection reactions | 1.5-8.0 | Minimal effect | Not applicable |
| Molten Boc₂O | Protection reactions | 50-200 | Optimal at 22-24°C | Not applicable |
Effective purification strategies are essential for achieving high-purity (1-Cyclopropylethyl)hydrazine dihydrochloride suitable for research and industrial applications. Multiple purification techniques have been developed and optimized to address the specific challenges associated with hydrazine derivatives, including their hygroscopic nature, potential for oxidation, and presence of organic impurities.
Distillation Methods remain the most widely employed purification technique for hydrazine derivatives, achieving purities of 95-98% [12]. Standard distillation typically reduces Total Organic Carbon (TOC) content from initial levels of 1000-1500 ppm to final concentrations of 200-500 ppm [12]. The method requires high energy input but offers excellent scalability for industrial applications with yield recoveries of 85-95% [12]. Enhanced distillation protocols employ reduced pressure conditions (70-150 torr) to minimize thermal decomposition [12].
Crystallization Techniques provide superior purity levels of 98-99.5% through selective precipitation and recrystallization processes [13]. This method effectively reduces TOC content from 1000 ppm to 50-100 ppm while maintaining yield recoveries of 90-98% [13]. Crystallization proves particularly effective for dihydrochloride salts due to their favorable crystallization properties and reduced solubility in organic solvents [14]. The process requires moderate energy input and demonstrates good scalability characteristics [13].
Ion Exchange Purification offers exceptional purity levels exceeding 99% through selective removal of ionic impurities [15]. While this method provides excellent TOC reduction, it may introduce nonvolatile residue (NVR) concerns that require careful material selection and validation [15]. Yield recoveries typically range from 80-90% with low energy requirements, though scalability may be limited by resin capacity and regeneration requirements [15].
Molecular Sieve Adsorption achieves purities of 97-99% through selective adsorption of impurities on alumino-silicate materials [15]. However, this technique may suffer from modest removal efficiency for certain target elements and potential leaching of problematic materials into the purified product [15]. Yield recoveries range from 75-85% with low energy requirements, but scalability limitations may restrict industrial applications [15].
Liquid-Liquid Extraction provides moderate purification with purities of 90-95% and TOC reduction from 1000 ppm to 300-600 ppm [12]. This method achieves yield recoveries of 70-85% with moderate energy requirements and good scalability potential [12]. The technique proves effective for removing certain classes of organic impurities but may have limitations with compounds exhibiting low distribution coefficients [12].
Activated Carbon Adsorption offers a cost-effective purification approach, achieving purities of 92-96% with TOC reduction from 1000 ppm to approximately 300 ppm [12]. The method provides yield recoveries of 80-90% with low energy requirements and good scalability characteristics [12]. Activated carbon proves particularly effective for removing aromatic and higher molecular weight organic impurities [12].
Salt-Assisted Distillation represents an advanced purification technique achieving purities exceeding 99% with exceptional TOC reduction from 1000 ppm to 50-200 ppm [12]. This method employs the addition of salts such as dihydrazinium sulfate to facilitate separation during distillation processes [12]. The technique achieves yield recoveries of 92-98% and demonstrates excellent scalability, though it requires high energy input [12]. The process operates through a two-step mechanism: initial concentration-distillation in the presence of salt followed by final distillation for product recovery [12].
Crystallization Optimization Studies have revealed that controlled crystallization conditions significantly impact both purity and yield outcomes [16]. The addition of specific additives such as hydrazine dihydrochloride can effectively control crystallization processes and inhibit unwanted side reactions [16]. Temperature control during crystallization proves critical, with optimal conditions typically occurring at reduced temperatures to minimize thermal decomposition [13].
Yield Enhancement Strategies encompass multiple approaches including reactant ratio optimization, temperature control, and residence time adjustment [17]. Continuous manufacturing processes have demonstrated superior performance compared to traditional batch methods, with reduced impurity formation and improved process control [17]. The implementation of controlled crystallization following reaction completion has proven effective for maintaining low levels of residual hydrazine (less than 20 ppm) in isolated solids [17].
| Technique | Purity Achieved | TOC Reduction (ppm) | Yield Recovery (%) | Energy Requirements | Scalability |
|---|---|---|---|---|---|
| Distillation | 95-98% | 500-1500 to 200-500 | 85-95 | High | Excellent |
| Crystallization | 98-99.5% | 1000 to 50-100 | 90-98 | Moderate | Good |
| Ion Exchange | 99%+ | Excellent | 80-90 | Low | Good |
| Molecular Sieves | 97-99% | Good | 75-85 | Low | Limited |
| Liquid-Liquid Extraction | 90-95% | 1000 to 300-600 | 70-85 | Moderate | Good |
| Activated Carbon Adsorption | 92-96% | 1000 to 300 | 80-90 | Low | Good |
| Salt-Assisted Distillation | 99%+ | 1000 to 50-200 | 92-98 | High | Excellent |
Corrosive;Irritant